![molecular formula C19H13N3O4 B2774703 (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620104-47-4](/img/structure/B2774703.png)
(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
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Overview
Description
(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate, commonly known as MPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits promising pharmacological potential due to its chromone core structure. Researchers have explored its applications in drug discovery, particularly in the following areas:
- Anticancer Activity : Chromone derivatives have demonstrated anticancer properties . Investigating this compound’s effect on cancer cell lines and its mechanism of action could lead to novel therapeutic agents.
- 1,2,3-Diazaphosphinanes : The reaction of our compound with phosphorus sulfides and phosphorus tribromide leads to the formation of 1,2,3-diazaphosphinanes . These heterocycles may have antimicrobial or other biological activities.
- 1,2,3-Thiazaphosphinine : Similarly, the same reaction pathway yields 1,2,3-thiazaphosphinine . Exploring its properties and applications could be valuable.
- 1,2-Azaphospholes : The compound also gives rise to 1,2-azaphospholes with a chromone ring . These heterocycles might find use in various fields, including materials science.
Solar Cell Dye Sensitizers
While not directly related to the compound’s name, its structural features suggest potential applications as a dye sensitizer in solar cells:
- Dye-Sensitized Solar Cells (DSSCs) : Researchers have synthesized similar chromone-based dyes and evaluated their performance in DSSCs . Investigating the photovoltaic properties of our compound could contribute to renewable energy research.
Green Chemistry and Nanoparticle Applications
Considering the growing interest in sustainable synthesis methods:
- Mechanochemical Synthesis : Researchers have used eco-friendly grinding technology to synthesize related compounds using amine-functionalized silica magnetic nanoparticles . Exploring similar approaches with our compound could lead to greener synthetic routes.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that the compound can react with phosphorus reagents to synthesize novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .
Biochemical Pathways
The compound is involved in the synthesis of functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring . These heterocycles have been found to display interesting pharmacological and medicinal activities .
Result of Action
The synthesized phosphorus heterocycles have shown potential as antimicrobial, antioxidant, anti-inflammatory agents, and promising anticancer therapeutic drugs .
properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-25-19(24)13(12-20)11-15-17(26-14-7-3-2-4-8-14)21-16-9-5-6-10-22(16)18(15)23/h2-11H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJHPEBJSZLGEP-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate |
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